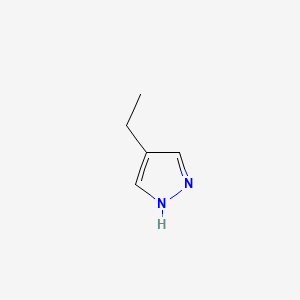
2-甲基恶唑-4-羧酸甲酯
描述
“Methyl 2-methyloxazole-4-carboxylate” is a chemical compound with the molecular formula C6H7NO3 . It has an average mass of 141.125 Da and a monoisotopic mass of 141.042587 Da .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a method for the preparation of 10-kg batches of 2-methyloxazole-4-carboxaldehyde involves the reduction of the corresponding N-methoxy-N-methyl amide using lithium aluminium hydride, followed by workup and isolation by crystallization .Molecular Structure Analysis
The molecular structure of “Methyl 2-methyloxazole-4-carboxylate” consists of a 5-membered oxazole ring with a methyl group at the 2-position and a carboxylate ester at the 4-position . The compound has a linear formula of C6H7NO3 .科学研究应用
合成复杂分子
2-甲基恶唑-4-羧酸甲酯已被用于合成复杂的分子结构。例如,Magata 等人(2017)的一项研究证明了其在特定 2-甲基恶唑衍生物的对映选择性合成中的作用,这是通过钯催化的酰胺偶联过程实现的,随后是恶唑形成。这个过程对于在巨环唑肽中产生异构体非常重要(Magata 等,2017)。
天然产物的合成
在天然产物合成领域,2-甲基恶唑-4-羧酸甲酯已被用作结合的构建模块。张和 Ciufolini(2009)描述了其在虹吸唑 A 和 B 的全合成中的应用,展示了其在创建更复杂的恶唑中的多功能性(Zhang & Ciufolini,2009)。
制备药物化合物
该化合物还被用于制备药物化合物。Iso 和 Kozikowski(2006)的一项研究概述了其在 4-芳基乙炔基-2-甲基恶唑衍生物的合成中的应用,这些衍生物是药物滥用治疗中 mGluR5 受体的潜在拮抗剂。该合成涉及将 2-甲基恶唑-4-甲醛中的醛基转化为三甲基甲硅烷基乙炔基,证明了该化合物在药物化学中的效用(Iso & Kozikowski,2006)。
光物理研究
2-甲基恶唑-4-羧酸甲酯在光物理研究中也发挥了重要作用。Ferreira 等人(2010)的研究涉及从 N-酰基-β-卤代脱氢氨基丁酸衍生物的甲酯合成各种 2,5-二取代的恶唑-4-羧酸盐。这些化合物表现出高荧光量子产率和溶剂敏感性,使其适用于用作荧光探针(Ferreira 等,2010)。
新型合成
已经报道了使用 2-甲基恶唑-4-羧酸甲酯的创新合成,例如 Lerestif 等人(1999)的工作,他们通过裂解官能化的二氢恶唑开发了一种受保护的 4-羟基-1,2,3,4-四氢异喹啉-3-羧酸甲酯。该合成利用了微波技术,证明了该化合物在现代合成方法中的作用(Lerestif 等,1999)。
安全和危害
“Methyl 2-methyloxazole-4-carboxylate” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including protective gloves, eye protection, and face protection .
属性
IUPAC Name |
methyl 2-methyl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-4-7-5(3-10-4)6(8)9-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBUIANVONUUEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445935 | |
| Record name | methyl 2-methyloxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85806-67-3 | |
| Record name | methyl 2-methyloxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-methyl-1,3-oxazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![[4-(Methylamino)-3-nitrophenyl]methanol](/img/structure/B1313496.png)